4-methoxy-N-[[1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]methyl]benzenesulfonamide
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Overview
Description
4-methoxy-N-[[1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]methyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a methoxyphenyl group, and a benzenesulfonamide moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[[1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]methyl]benzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the benzenesulfonamide moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxyphenyl Group: This step may involve the use of methoxy-substituted benzaldehydes or related compounds.
Attachment of Benzenesulfonamide Moiety: This can be done through sulfonation reactions using sulfonyl chlorides or related reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[[1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]methyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or benzenesulfonamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-methoxy-N-[[1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or microbial infections.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[[1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on cell surfaces, modulating their activity.
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting biochemical pathways.
Modulation of Signaling Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Piperidine derivatives: Compounds containing the piperidine ring.
Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide moiety.
Uniqueness
4-methoxy-N-[[1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-methoxy-N-[[1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-28-21-9-7-19(8-10-21)5-3-15-25-16-4-6-20(18-25)17-24-30(26,27)23-13-11-22(29-2)12-14-23/h3,5,7-14,20,24H,4,6,15-18H2,1-2H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCYMVPQCNMHRQ-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCN2CCCC(C2)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CN2CCCC(C2)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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